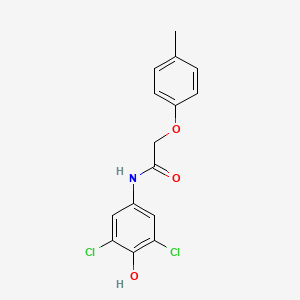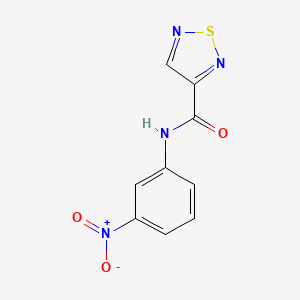![molecular formula C15H14N4O2S B5876674 2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methylphenyl)acetamide](/img/structure/B5876674.png)
2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methylphenyl)acetamide is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. It belongs to the class of thiosemicarbazone derivatives, which have been shown to possess a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.
Mécanisme D'action
The mechanism of action of 2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methylphenyl)acetamide involves the inhibition of ribonucleotide reductase and topoisomerase II. Ribonucleotide reductase is an enzyme that catalyzes the conversion of ribonucleotides to deoxyribonucleotides, which are required for DNA synthesis. Inhibition of this enzyme leads to a decrease in the levels of deoxyribonucleotides, which results in cell cycle arrest and apoptosis. Topoisomerase II is an enzyme that is involved in DNA replication and repair. Inhibition of this enzyme leads to the accumulation of DNA damage, which triggers apoptosis.
Biochemical and Physiological Effects
This compound has been shown to possess a wide range of biochemical and physiological effects. It has been shown to induce oxidative stress in cancer cells, which leads to the activation of the p53 pathway and apoptosis. It also inhibits the activity of NF-κB, a transcription factor that is involved in the regulation of cell survival, proliferation, and inflammation. In addition, it has been shown to possess antimicrobial activity against a wide range of bacterial and fungal strains.
Avantages Et Limitations Des Expériences En Laboratoire
2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methylphenyl)acetamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yield and purity. It has been extensively studied for its potential therapeutic applications, and its mechanism of action is well understood. However, there are also some limitations to its use in lab experiments. It is a relatively new compound, and more research is needed to fully understand its properties and potential applications. In addition, it may have some toxic effects, and caution should be exercised when handling and using this compound.
Orientations Futures
There are several future directions for the research and development of 2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methylphenyl)acetamide. One potential direction is the development of new derivatives of this compound with improved pharmacological properties. Another direction is the investigation of the synergistic effects of this compound with other anticancer agents. It would also be interesting to explore the potential applications of this compound in other areas, such as antiviral and antimicrobial therapy. Finally, more research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of cancer and other diseases.
Méthodes De Synthèse
The synthesis of 2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methylphenyl)acetamide involves the reaction of 5-(2-furyl)-4H-1,2,4-triazole-3-thiol with 4-methylphenylacetyl chloride in the presence of a base. The reaction is carried out in an organic solvent such as dichloromethane or chloroform under reflux conditions. The product is obtained in high yield and purity after purification by column chromatography.
Applications De Recherche Scientifique
2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methylphenyl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to possess potent anticancer activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. The compound induces cell cycle arrest and apoptosis in cancer cells by inhibiting the activity of ribonucleotide reductase, an enzyme essential for DNA synthesis. It also inhibits the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Propriétés
IUPAC Name |
2-[[5-(furan-2-yl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2S/c1-10-4-6-11(7-5-10)16-13(20)9-22-15-17-14(18-19-15)12-3-2-8-21-12/h2-8H,9H2,1H3,(H,16,20)(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIPCCJRXZPGHBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NNC(=N2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(4-acetyl-1-piperazinyl)phenyl]benzamide](/img/structure/B5876595.png)

![N-1,3-benzodioxol-5-yl-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5876604.png)
![(2-aminoethyl)[2-(methylthio)-6,7,8,9-tetrahydro[1]benzothieno[3,2-d]pyrimidin-4-yl]amine](/img/structure/B5876611.png)


![methyl (6-amino-5-cyano-2',3',5',6'-tetrahydro-2H-spiro[pyrano[2,3-c]pyrazole-4,4'-thiopyran]-3-yl)acetate](/img/structure/B5876642.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B5876649.png)

![2-chloro-N'-{[(2,3-dimethylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5876681.png)
![N-[2-(butyrylamino)phenyl]-2,6-dimethoxybenzamide](/img/structure/B5876703.png)
![1-[(4-methylphenyl)acetyl]indoline](/img/structure/B5876710.png)

![N-[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]propanamide](/img/structure/B5876721.png)